3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
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Overview
Description
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethylsulfonyl group and a thiazole ring
Mechanism of Action
Target of Action
The primary target of the compound 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide is the transmembrane serine protease 2 (TMPRSS2) . TMPRSS2 plays a crucial role in the entry of certain viruses, such as coronaviruses, into host cells .
Mode of Action
This compound interacts with TMPRSS2, inhibiting its function . This interaction prevents the virus from entering the host cell, thereby inhibiting viral infection .
Biochemical Pathways
By inhibiting TMPRSS2, this compound affects the viral entry pathway . This disruption prevents the virus from infecting host cells and propagating within the host .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of viral infection . By preventing the virus from entering host cells, the compound stops the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions, where the benzamide is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Benzo[d]thiazol-2-yl)-2-(phenylsulfonylamino)ethyl)benzamide: This compound is similar in structure but has a phenylsulfonylamino group instead of an ethylsulfonyl group.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share the thiazole ring but have different substituents on the benzamide core.
Uniqueness
3-(Ethylsulfonyl)-N-(thiazol-2-yl)benzamide is unique due to the specific combination of the ethylsulfonyl group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-5-3-4-9(8-10)11(15)14-12-13-6-7-18-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIEQASGMACKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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